tert-Butyl 5-methyl-2,6-diazaspiro[3.4]octane-2-carboxylate
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Overview
Description
tert-Butyl 5-methyl-2,6-diazaspiro[34]octane-2-carboxylate is a chemical compound with the molecular formula C11H20N2O2 It is a spiro compound, which means it contains a unique bicyclic structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-methyl-2,6-diazaspiro[3.4]octane-2-carboxylate typically involves the reaction of tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate with methylating agents. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps like purification through recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-methyl-2,6-diazaspiro[3.4]octane-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an amine.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
tert-Butyl 5-methyl-2,6-diazaspiro[3.4]octane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl 5-methyl-2,6-diazaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets. For example, it can act as an inhibitor of enzymes like ketohexokinase (KHK) and nicotinamide phosphoribosyltransferase (NAMPT). These interactions can modulate metabolic pathways and have therapeutic effects in conditions like diabetes and obesity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate
- tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate
- tert-Butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate
Uniqueness
tert-Butyl 5-methyl-2,6-diazaspiro[3.4]octane-2-carboxylate is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.
Properties
IUPAC Name |
tert-butyl 5-methyl-2,6-diazaspiro[3.4]octane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-9-12(5-6-13-9)7-14(8-12)10(15)16-11(2,3)4/h9,13H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PROPVIXTACNHDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2(CCN1)CN(C2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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